Ethyl 2-(4-amino-1H-imidazol-1-YL)acetate
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Overview
Description
Ethyl 2-(4-amino-1H-imidazol-1-YL)acetate is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by the presence of an ethyl ester group and an amino group attached to the imidazole ring. It has a molecular formula of C7H11N3O2 and a molecular weight of 169.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-amino-1H-imidazol-1-YL)acetate typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar catalytic processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-amino-1H-imidazol-1-YL)acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a wide range of substituted imidazole derivatives.
Scientific Research Applications
Ethyl 2-(4-amino-1H-imidazol-1-YL)acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of Ethyl 2-(4-amino-1H-imidazol-1-YL)acetate involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds with biological molecules, while the imidazole ring can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole: The parent compound of Ethyl 2-(4-amino-1H-imidazol-1-YL)acetate, known for its broad range of chemical and biological properties.
Histidine: An amino acid containing an imidazole ring, essential for protein synthesis and enzyme function.
Metronidazole: An antimicrobial agent with an imidazole ring, used to treat various infections.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ethyl ester group and amino group make it a versatile intermediate for the synthesis of various derivatives, enhancing its utility in research and industrial applications .
Biological Activity
Ethyl 2-(4-amino-1H-imidazol-1-YL)acetate is an imidazole derivative that has garnered attention in pharmacological research due to its diverse biological activities. This compound has been investigated for its potential applications in antimicrobial, antiviral, and anticancer therapies. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.
Chemical Structure and Properties
This compound features an ethyl acetate moiety linked to a 4-amino substituted imidazole ring. The presence of the amino group at the 4-position contributes to its unique chemical reactivity and biological properties.
The biological activity of this compound is primarily mediated through its interaction with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in cancer progression, particularly sirtuins, which are implicated in cellular aging and cancer development. In vitro studies suggest that it can significantly reduce the viability of cancer cell lines by modulating gene expression related to these enzymes .
- Antimicrobial Activity : this compound exhibits antimicrobial properties against various pathogens. Its efficacy is attributed to its ability to disrupt microbial cellular processes.
Research Findings and Case Studies
Several studies have highlighted the biological activities of this compound:
Anticancer Activity
A study evaluated the compound's effects on non-small cell lung cancer (NSCLC) cell lines, demonstrating a strong inhibitory effect on nuclear sirtuins, leading to reduced cell viability at concentrations as low as 50 µM. The MTT assay indicated that treatment with the compound significantly decreased the number of viable cells compared to controls .
Antimicrobial Effects
Research has shown that this compound possesses significant antimicrobial activity against a range of bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were determined through serial dilution methods, confirming its potential as an antimicrobial agent .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to other imidazole derivatives:
Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
---|---|---|---|
This compound | High | Moderate | Sirtuin inhibition, disruption of microbial processes |
Tert-butyl 2-(4-amino-1H-imidazol-1-YL)acetate | Moderate | High | Enzyme inhibition |
Ethyl 2-(5-(4-chlorophenyl)-2-methyl-1-H-imidazole-4-yl) acetate | High | Low | Sirtuin inhibition |
Properties
Molecular Formula |
C7H11N3O2 |
---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
ethyl 2-(4-aminoimidazol-1-yl)acetate |
InChI |
InChI=1S/C7H11N3O2/c1-2-12-7(11)4-10-3-6(8)9-5-10/h3,5H,2,4,8H2,1H3 |
InChI Key |
WPKSPWFZEPXDBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=C(N=C1)N |
Origin of Product |
United States |
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